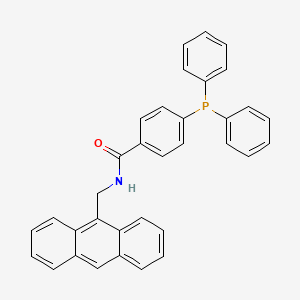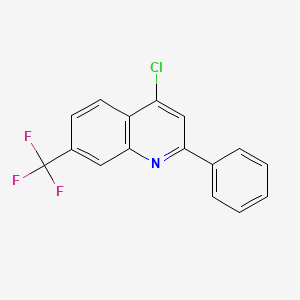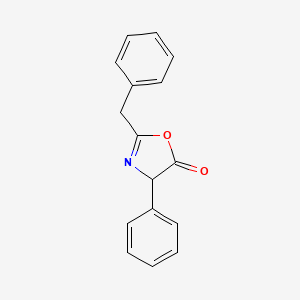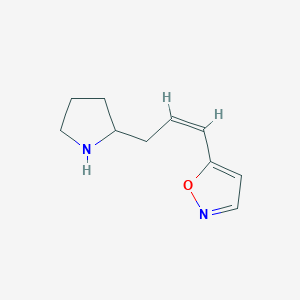
3-Methoxy-5-phenylpyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-5-phenylpyrazin-2(1H)-one: is an organic compound belonging to the pyrazinone family It is characterized by a pyrazinone ring substituted with a methoxy group at the 3-position and a phenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-phenylpyrazin-2(1H)-one typically involves the following steps:
Formation of the Pyrazinone Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives and diketones.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Phenyl Substitution: The phenyl group can be introduced through various methods, including Suzuki coupling reactions or direct arylation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the pyrazinone ring to a pyrazine ring.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Pyrazine derivatives.
Substitution: Various substituted pyrazinones depending on the reagents used.
Scientific Research Applications
3-Methoxy-5-phenylpyrazin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is investigated for its potential use in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-phenylpyrazin-2(1H)-one depends on its specific application:
Medicinal Chemistry: It may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways.
Materials Science: The compound’s electronic properties are leveraged in the design of organic semiconductors and other materials.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-5-phenylpyrazine: Lacks the carbonyl group present in 3-Methoxy-5-phenylpyrazin-2(1H)-one.
5-Phenylpyrazin-2(1H)-one: Lacks the methoxy group.
3-Methoxy-5-methylpyrazin-2(1H)-one: Has a methyl group instead of a phenyl group.
Uniqueness
This compound is unique due to the combination of its methoxy and phenyl substituents, which confer distinct electronic and steric properties
Properties
CAS No. |
67602-07-7 |
|---|---|
Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
3-methoxy-5-phenyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C11H10N2O2/c1-15-11-10(14)12-7-9(13-11)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,14) |
InChI Key |
KDROSCQNMQROSV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CNC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Hydroxymethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12897214.png)
![5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole](/img/structure/B12897221.png)

![2-(5-([1,1'-Biphenyl]-4-yl)oxazol-2-yl)aniline](/img/structure/B12897237.png)


![5,7-Dimethyl-5,7-dihydrofuro[3,4-b]pyrazine](/img/structure/B12897261.png)






![3-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12897316.png)
